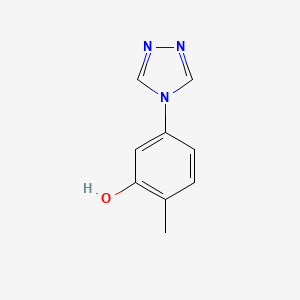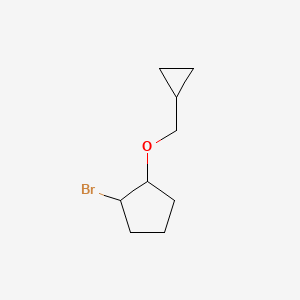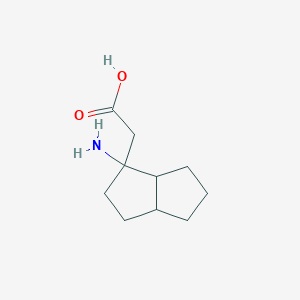
2-(1-Amino-octahydropentalen-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-octahydropentalen-1-yl)acetic acid is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-octahydropentalen-1-yl)acetic acid typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized laboratories equipped with the necessary facilities for handling and synthesizing complex organic molecules.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-octahydropentalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.
Aplicaciones Científicas De Investigación
2-(1-Amino-octahydropentalen-1-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research involving this compound explores its potential therapeutic applications and its role in drug development.
Industry: The compound is used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-octahydropentalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Phenoxy acetamide derivatives: Compounds with various pharmacological activities, including antiviral and anticancer properties.
Uniqueness
2-(1-Amino-octahydropentalen-1-yl)acetic acid is unique due to its specific structure and the range of reactions it can undergo. Its applications in research and potential therapeutic uses set it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical properties and potential for various reactions make it a valuable tool in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-(1-amino-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-yl)acetic acid |
InChI |
InChI=1S/C10H17NO2/c11-10(6-9(12)13)5-4-7-2-1-3-8(7)10/h7-8H,1-6,11H2,(H,12,13) |
Clave InChI |
PLMBLNHUSCTZQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C2C1)(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


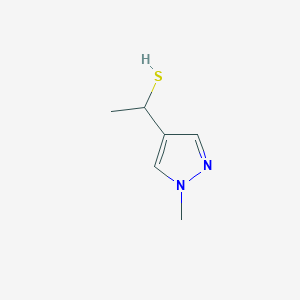
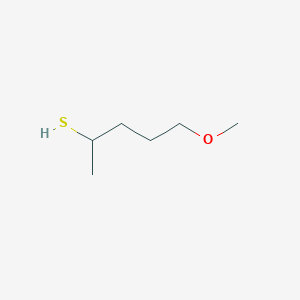
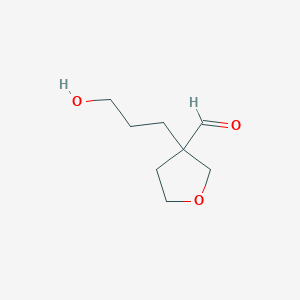
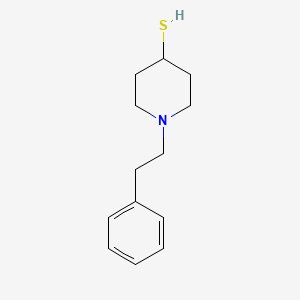
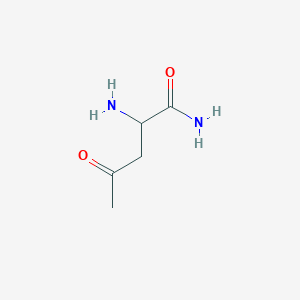
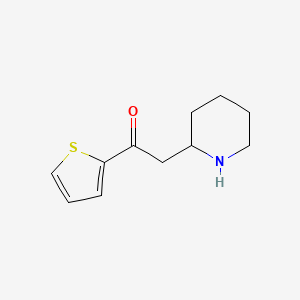

![2-[(1-Cyclohexylethyl)amino]acetamide](/img/structure/B13301040.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13301046.png)
![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
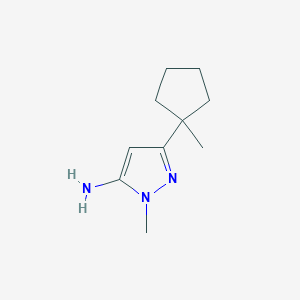
![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
